molecular formula C10H11N3OS2 B11618521 Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione

Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione

Cat. No.: B11618521
M. Wt: 253.3 g/mol
InChI Key: ASULFEKWGRMHSR-UHFFFAOYSA-N
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Description

Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione is a complex organic compound that features an imidazo[1,2-A]pyrimidine core. This heterocyclic structure is known for its significant role in medicinal chemistry due to its diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in drug development and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-A]pyrimidine derivatives with ethoxy compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Ethoxy[({imidazo[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]methanethione can be compared with other imidazo[1,2-A]pyrimidine derivatives:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

O-ethyl imidazo[1,2-a]pyrimidin-2-ylmethylsulfanylmethanethioate

InChI

InChI=1S/C10H11N3OS2/c1-2-14-10(15)16-7-8-6-13-5-3-4-11-9(13)12-8/h3-6H,2,7H2,1H3

InChI Key

ASULFEKWGRMHSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC1=CN2C=CC=NC2=N1

Origin of Product

United States

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